![molecular formula C20H25N3O3S2 B2533344 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide CAS No. 1260948-87-5](/img/structure/B2533344.png)
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide
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Overview
Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
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Biological Activity
The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide is a complex heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Molecular Formula and Weight
- Molecular Formula : C21H24N4O3S2
- Molecular Weight : Approximately 440.57 g/mol
Structural Components
The compound features several significant structural components that contribute to its biological activity:
- Thieno[3,2-d]pyrimidine core : Known for various pharmacological effects.
- Thiophene ring : Associated with diverse biological activities including antimicrobial and anticancer properties.
- Dipropylacetamide moiety : Enhances lipid solubility and bioavailability.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit notable anticancer activities. For instance:
- Cell Line Studies : Compounds structurally related to thieno[3,2-d]pyrimidine have shown cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) with IC50 values in the low micromolar range (e.g., 4.37 µM for HepG-2) .
- Mechanism of Action : These compounds are believed to induce apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound's thiophene ring contributes to its antimicrobial properties:
- Inhibitory Effects : Studies have demonstrated significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- Minimum Inhibitory Concentrations (MIC) : The MIC values for some derivatives have been reported as low as 10 µg/mL for certain bacterial strains .
Anti-inflammatory Effects
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties:
- In Vitro Studies : These compounds have shown the ability to inhibit pro-inflammatory cytokines in cell culture models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis methods. Techniques include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the thiophene substituent.
- Acylation with dipropylacetamide.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Antitumor Activity : In a study involving a series of thienopyrimidine derivatives, it was found that modifications at the N-acyl position significantly influenced anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
20b | HepG-2 | 4.37 |
20b | A549 | 8.03 |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
Findings:
-
Gram-positive Bacteria :
- Effective against Staphylococcus aureus and Enterococcus faecium, particularly methicillin-resistant strains.
- Minimum inhibitory concentration (MIC) values recorded at 8 µg/mL against resistant strains.
-
Fungal Activity :
- Promising antifungal activity against Candida species, including drug-resistant strains like Candida auris.
Table 1: Antimicrobial Activity Summary
Microbial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 8 | Significant |
Enterococcus faecium | 8 | Significant |
Candida auris | < 16 | Moderate |
Klebsiella pneumoniae | >64 | No activity |
Anticancer Activity
The anticancer potential of the compound has been extensively studied.
Research Findings:
- Cell Lines :
- Exhibits cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).
- Mechanisms include apoptosis induction and G1 phase cell cycle arrest.
Table 2: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15 | Apoptosis induction |
Caco-2 | 20 | Cell cycle arrest (G1 phase) |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity.
Key Observations:
- Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
- Alkyl Chain Length : Variations in the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties are influenced by the compound's solubility, stability, and molecular size. These factors determine its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3O3S2/c1-3-9-21(10-4-2)17(24)14-23-16-8-13-28-18(16)19(25)22(20(23)26)11-7-15-6-5-12-27-15/h5-6,8,12-13,18H,3-4,7,9-11,14H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMCRNVYGVINRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N3O3S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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